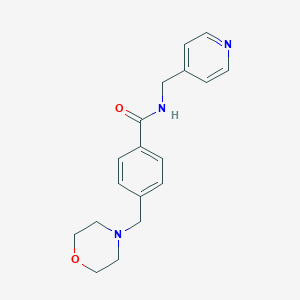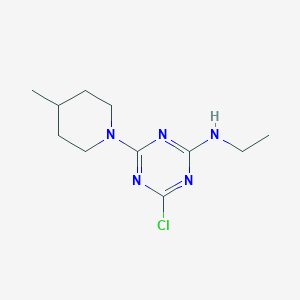
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of compounds known as mGluR2/3 agonists, which are known to modulate glutamate neurotransmission in the brain. In
Scientific Research Applications
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to modulate glutamate neurotransmission in the brain, which is thought to play a role in the pathophysiology of these disorders. In preclinical studies, this compound has been shown to improve cognitive function, reduce anxiety, and attenuate drug-seeking behavior.
Mechanism of Action
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide is a selective agonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). These receptors are located presynaptically on glutamatergic neurons and modulate the release of glutamate, the primary excitatory neurotransmitter in the brain. Activation of mGluR2/3 by this compound reduces glutamate release, which has been shown to have beneficial effects in various neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce glutamate release in the prefrontal cortex, improve cognitive function, and reduce anxiety-like behavior. It has also been shown to attenuate drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has several advantages for lab experiments. It is highly selective for mGluR2/3, which reduces the potential for off-target effects. It also has good bioavailability, which allows for easy administration in animal studies. However, one limitation of this compound is that it has a relatively short half-life, which may limit its efficacy in some experimental paradigms.
Future Directions
There are several future directions for the study of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide. One area of interest is its potential therapeutic applications in neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in schizophrenia. Another area of interest is the development of more potent and selective mGluR2/3 agonists, which may have improved efficacy and fewer side effects. Finally, further studies are needed to elucidate the precise mechanisms underlying the beneficial effects of this compound in various neurological disorders.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide involves several steps, starting with the condensation of 4-methoxybenzaldehyde and methylamine to form N-methyl-4-methoxybenzylamine. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding imine. Reduction of the imine with sodium borohydride yields the final product, this compound.
properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-18(11-7-9-12(20-2)10-8-11)16(19)15-13-5-3-4-6-14(13)17-21-15/h7-10H,3-6H2,1-2H3 |
InChI Key |
NNPASFPMMYOPIJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=C3CCCCC3=NO2 |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=C3CCCCC3=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)

![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)